2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a chemical compound with the molecular formula C10H17N3O. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or piperidine moiety .
Scientific Research Applications
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety may enhance the compound’s binding affinity or selectivity for these targets. The exact molecular pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Oxolamine: A cough suppressant containing an oxadiazole ring.
Prenoxdiazine: Another cough suppressant with a similar structure.
Butalamine: A vasodilator with an oxadiazole nucleus.
Fasiplon: A nonbenzodiazepine anxiolytic drug.
Pleconaril: An antiviral drug.
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Proxazole: Used for functional gastrointestinal disorders.
Uniqueness
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is unique due to the specific combination of the oxadiazole ring and the piperidine moiety. This combination may confer distinct biological activities or chemical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFLIDKBFXPPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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